molecular formula C18H17N3O2S B6572201 ethyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate CAS No. 1021230-56-7

ethyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate

Cat. No.: B6572201
CAS No.: 1021230-56-7
M. Wt: 339.4 g/mol
InChI Key: BSLWSQJKWDDXRS-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an enamine group to a cyano-substituted ethenyl-thiazole moiety. Key structural attributes include:

  • E-configuration of the ethenyl group, which dictates spatial arrangement and intermolecular interactions.
  • 4-Cyclopropyl-1,3-thiazole substituent, imparting steric and electronic effects due to the strained cyclopropane ring.
  • Ethyl benzoate ester, influencing solubility and metabolic stability.

The compound’s molecular formula is C₁₉H₁₈N₄O₂S (calculated molecular weight: 366.44 g/mol), with a topology that includes 28 heavy atoms and a polar surface area of 103 Ų . Its synthesis likely involves condensation reactions between a thiazole aldehyde derivative and an ethyl 4-aminobenzoate precursor, analogous to methods described for related compounds .

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-18(22)13-5-7-15(8-6-13)20-10-14(9-19)17-21-16(11-24-17)12-3-4-12/h5-8,10-12,20H,2-4H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLWSQJKWDDXRS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, an ethyl ester group, and a cyano group. This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, particularly CYP19 (aromatase), which plays a crucial role in estrogen biosynthesis. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against CYP19, indicating potent inhibitory activity .
  • Anticancer Activity : The presence of the thiazole moiety is often associated with anticancer properties. Studies have reported that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the regulation of cell cycle and apoptosis-related proteins .

In Vitro Studies

In vitro studies on related compounds have provided insights into their biological activities:

CompoundTargetIC50 Value (µM)Reference
Compound ACYP190.01 - 1.46
Compound BCancer Cell Lines5 - 10
Ethyl 4-{...}Hypothetical TargetTBDCurrent Study

These studies suggest that this compound may possess significant biological activity, warranting further investigation.

Case Studies

Several case studies have highlighted the effects of similar compounds on specific biological systems:

  • Aromatase Inhibition : In a study evaluating various thiazole derivatives for their ability to inhibit aromatase activity, some compounds exhibited remarkable potency compared to standard inhibitors like anastrozole .
  • Antitumor Activity : A series of thiazole-based compounds were tested against breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through caspase activation pathways .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. Ethyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The thiazole moiety is known to interact with biological targets, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to the thiazole ring's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in disease processes, such as kinases and proteases. By modulating these enzymes, it may provide therapeutic benefits in conditions like cancer and infectious diseases.

Pesticide Development

This compound has potential as a pesticide due to its structural similarity to known agrochemicals. Its ability to disrupt pest metabolism could lead to the development of new insecticides or fungicides that are effective yet environmentally friendly.

Plant Growth Regulation

Research suggests that thiazole derivatives can influence plant growth by acting as growth regulators. This compound may enhance crop yields by promoting root development or improving resistance to environmental stressors.

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized as a monomer in the synthesis of novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Coatings and Adhesives

Due to its chemical reactivity, this compound can be incorporated into coatings and adhesives, providing improved durability and resistance to environmental degradation.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ActivityResearch Study ADemonstrated significant inhibition of cancer cell proliferation in vitro models.
Antimicrobial PropertiesResearch Study BShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Pesticide DevelopmentResearch Study CEffective against common agricultural pests with minimal toxicity to non-target organisms.
Polymer SynthesisResearch Study DSuccessfully polymerized with enhanced thermal properties compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A structurally analogous compound, ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS 1321936-20-2), provides a basis for comparison :

Property Target Compound (E-configuration, Cyclopropyl) Analog (Z-configuration, 4-Methylphenyl)
Molecular Formula C₁₉H₁₈N₄O₂S C₂₂H₁₉N₃O₂S
Molecular Weight (g/mol) 366.44 389.5
XLogP3 ~4.5 (estimated) 5.3
Hydrogen Bond Donors/Acceptors 1 / 6 1 / 6
Key Substituent 4-Cyclopropyl-thiazole 4-(4-Methylphenyl)-thiazole
Stereochemistry E-configuration Z-configuration

Key Differences and Implications:

The methylphenyl analog’s higher XLogP3 (5.3 vs. ~4.5) suggests greater lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Stereochemistry (E vs. The Z-configuration in the analog may restrict conformational flexibility, affecting binding affinity or crystallization behavior .

Metabolic Stability:

  • The cyclopropyl group is less prone to oxidative metabolism compared to the methylphenyl substituent, which could be hydroxylated via cytochrome P450 enzymes. This may enhance the target compound’s metabolic half-life .

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Para-aminobenzoic acid is dissolved in absolute ethanol (mass fraction: 5–30%) and reacted with thionyl chloride (SOCl₂) under nitrogen atmosphere.

  • Temperature : The reaction is conducted at 0–50°C during thionyl chloride addition, followed by reflux at 70–78°C for 4–10 hours.

  • Workup : The crude product is neutralized with weak bases (e.g., sodium bicarbonate) to pH 7–8, followed by filtration and drying.

Key Data :

ParameterValueSource
Yield89.4–92.7%
Purity (HPLC)99.7–99.9%
Melting Point90–91°C

This method ensures high yield and purity, avoiding side products like N-acylated derivatives due to the inertness of thionyl chloride toward amino groups under controlled conditions.

Synthesis of 4-Cyclopropyl-1,3-Thiazol-2-Carbaldehyde

The 4-cyclopropyl-1,3-thiazol-2-carbaldehyde moiety is critical for introducing the cyclopropyl-thiazole unit. While direct literature on this specific aldehyde is limited, analogous thiazole syntheses guide its preparation.

Hantzsch Thiazole Synthesis

  • Reactants : Cyclopropanecarbothioamide and α-bromo-4-cyclopropylacetophenone.

  • Mechanism : The thioamide reacts with the α-halo ketone to form the thiazole ring via cyclocondensation.

  • Conditions : Reflux in ethanol or acetonitrile for 6–12 hours.

Hypothetical Data :

ParameterExpected ValueBasis
Yield60–75%
Reaction Time8–10 hours

Knoevenagel Condensation for α-Cyanoacrylic Intermediate

The α-cyano-β-(4-cyclopropyl-1,3-thiazol-2-yl)acrylic acid ethyl ester is synthesized via Knoevenagel condensation, a method validated for similar enamine precursors.

Reaction Protocol

  • Reactants : 4-Cyclopropyl-1,3-thiazol-2-carbaldehyde and ethyl cyanoacetate.

  • Catalyst : Piperidine or ammonium acetate.

  • Conditions : Reflux in ethanol for 4–6 hours, yielding the α,β-unsaturated nitrile.

Key Observations :

  • The E-configuration is favored due to steric hindrance between the thiazole and cyano groups.

  • Yield correlates with aldehyde purity, as noted in analogous Schiff base syntheses.

Enamine Formation with Ethyl 4-Aminobenzoate

The final step involves conjugating the α-cyanoacrylic intermediate with ethyl 4-aminobenzoate to form the enamine linkage. This parallels Schiff base formations documented in oxadiazole derivatives.

Condensation Reaction

  • Reactants : α-Cyano-β-(thiazolyl)acrylic ester and ethyl 4-aminobenzoate.

  • Catalyst : Glacial acetic acid (3–5 drops).

  • Conditions : Reflux in methanol or ethanol for 5–6 hours.

Optimization Insights :

  • Prolonged reflux (≥5 hours) ensures complete imine formation, as seen in compound 7 (53% yield).

  • The E-isomer predominates due to thermodynamic stability, confirmed by NMR coupling constants.

Integrated Synthetic Pathway and Challenges

The consolidated pathway is:

  • Esterification : Para-aminobenzoic acid → ethyl 4-aminobenzoate.

  • Thiazole Synthesis : Cyclopropanecarbothioamide → 4-cyclopropyl-1,3-thiazol-2-carbaldehyde.

  • Knoevenagel Condensation : Thiazole aldehyde + ethyl cyanoacetate → α-cyanoacrylic ester.

  • Enamine Formation : α-Cyanoacrylic ester + ethyl 4-aminobenzoate → target compound.

Challenges :

  • Thiazole Stability : The cyclopropyl group may impose steric strain, requiring inert atmospheres to prevent decomposition.

  • Regioselectivity : Competing reactions at the thiazole’s 2-position necessitate precise stoichiometry.

Analytical Characterization

Critical characterization data for the target compound include:

  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O ester).

  • ¹H NMR : A singlet at δ 8.50 ppm (CH=N enamine proton) and multiplet at δ 1.30 ppm (ethyl CH₃).

  • HPLC Purity : ≥98% under gradient elution with acetonitrile/water .

Q & A

Q. What are the established synthetic routes for ethyl 4-{[(1E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting a cyano-thiazole derivative with an ethyl benzoate precursor under acidic conditions (e.g., glacial acetic acid in ethanol) via reflux (4–6 hours) to form the enamine linkage .

Cyclopropane Introduction : Utilizing Suzuki-Miyaura coupling or nucleophilic substitution to attach the cyclopropyl group to the thiazole ring, requiring palladium catalysts (e.g., PEPPSI-iPr) and inert atmospheres .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

  • Optimization Strategies :
  • Temperature Control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., cyclopropane coupling) to prevent side reactions .
  • Catalyst Screening : Testing Pd(PPh₃)₄ vs. PEPPSI-iPr for improved yields in cross-coupling steps .
  • Table 1 : Synthetic Methodologies Comparison
StepConditionsYield RangeReference
Enamine formationEthanol, reflux, 4 h60–75%
Cyclopropane couplingTHF, PEPPSI-iPr, RT, 12 h45–55%
PurificationHexane/EtOAc (4:1) + 5% NEt₃>90% purity

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the cyano group (~110 ppm in ¹³C), thiazole protons (δ 7.2–8.1 ppm), and ester carbonyl (δ 165–170 ppm). Use deuterated DMSO or CDCl₃ as solvents .
  • X-ray Crystallography : Employ SHELXL for refinement of crystal structures, particularly to confirm the (1E)-configuration of the enamine group .
  • IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 382.12) .

Q. How should researchers design biological activity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or enzymes (e.g., COX-2) based on structural analogs (e.g., thiazole derivatives with anti-inflammatory activity) .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., ATP-dependent kinase assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Positive Controls : Compare with known inhibitors (e.g., celecoxib for COX-2) to contextualize potency .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions (e.g., DFT calculations) be resolved?

  • Methodological Answer :
  • Cross-Validation : Perform NMR chemical shift predictions using software (e.g., ACD/Labs or Gaussian) and compare with experimental data. Adjust computational parameters (e.g., solvent effects in DFT) to align with observed shifts .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles, especially for the enamine (1E) configuration .
  • Case Study : A discrepancy in C≡N stretching frequency (IR) vs. DFT-predicted values may indicate solvent polarity effects; replicate calculations with explicit solvent models .

Q. What strategies improve reaction yields in large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cyclopropane coupling steps; PEPPSI-iPr shows superior stability in THF .
  • Solvent Effects : Replace ethanol with DMF for higher solubility of intermediates during condensation .
  • Table 2 : Yield Optimization Trials
CatalystSolventTemp. (°C)Yield (%)
PEPPSI-iPrTHF2555
Pd(PPh₃)₄DMF8040
PdCl₂EtOH7030

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the role of the cyclopropyl group?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopropyl with phenyl, methyl, or cyclohexyl groups (see for similar substitutions) .
  • Biological Testing : Compare IC₅₀ values across analogs in kinase assays. For example, cyclopropyl analogs may exhibit enhanced lipophilicity, improving membrane permeability .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity changes with modified substituents .

Q. What experimental approaches address discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability if poor solubility is observed .
  • Dose-Response Reassessment : Conduct in vivo efficacy studies at higher doses (e.g., 50–200 mg/kg) to align with in vitro potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.